molecular formula C13H11FN2O4 B1394291 [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 1225134-66-6

[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Número de catálogo: B1394291
Número CAS: 1225134-66-6
Peso molecular: 278.24 g/mol
Clave InChI: QXBLODFBZBHAPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Structure: The compound features a pyridazinone core (6-oxopyridazin-1(6H)-yl) substituted at position 3 with a 2-fluoro-4-methoxyphenyl group and an acetic acid moiety at position 1 (). Molecular Formula: C₁₃H₁₁FN₂O₄. Molecular Weight: 280.24 g/mol (calculated) / 288.30 g/mol (reported in due to purity adjustments). CAS Number: 1225134-66-6 () and 887833-28-5 (discrepancy noted in , likely a database error). Key Features:

  • Fluorine atom: Enhances metabolic stability and bioavailability via electron-withdrawing effects.
  • Acetic acid moiety: Provides polarity for solubility and facilitates salt formation.

Propiedades

IUPAC Name

2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN2O4/c1-20-8-2-3-9(10(14)6-8)11-4-5-12(17)16(15-11)7-13(18)19/h2-6H,7H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBLODFBZBHAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mecanismo De Acción

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors, which could be a potential target for this compound.

Pharmacokinetics

The compound’s molecular weight is 27824, which could potentially influence its bioavailability.

Result of Action

A compound with a similar structure, 2n1hia, has been found to inhibit osteoclast differentiation by suppressing cathepsin k expression. This suggests that [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid could potentially have similar effects.

Action Environment

Environmental factors such as temperature, moisture, soil microbe, and soil type could affect the rate of degradation of similar compounds. These factors could potentially influence the action, efficacy, and stability of this compound.

Actividad Biológica

The compound [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is a pyridazin derivative that has garnered attention for its potential biological activities. Its unique structure, featuring a fluorine atom and a methoxy group, suggests possible interactions with biological systems that could lead to therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Basic Information

  • Molecular Formula : C13_{13}H11_{11}F N2_2O4_4
  • Molecular Weight : 278.24 g/mol
  • CAS Number : 1246073-97-1

Structural Features

The compound features a pyridazin ring with substituents that may influence its pharmacological properties. The presence of the 2-fluoro and 4-methoxy groups is significant for its activity profile.

Research indicates that compounds similar to this compound may exert their effects through various mechanisms, including:

  • Inhibition of Enzymatic Activity : Some studies suggest that derivatives can inhibit enzymes such as butyrylcholinesterase, which is relevant in neurodegenerative diseases .
  • Modulation of Cytokine Production : Similar compounds have shown potential in modulating cytokine levels, indicating possible immunomodulatory effects .

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study on related pyridazin derivatives demonstrated neuroprotective properties against oxidative stress in neuronal cell lines. The mechanism was attributed to the modulation of antioxidant enzyme activity .
  • Anticancer Activity :
    • In vitro tests indicated that certain pyridazin derivatives exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction and cell cycle arrest mechanisms. The exact pathways are still under investigation but suggest a promising avenue for cancer therapy .
  • Anti-inflammatory Properties :
    • Compounds with similar structures have been reported to reduce inflammation markers in animal models, suggesting a potential application in treating inflammatory diseases .

Data Table of Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduced oxidative stress
AnticancerCytotoxicity in cancer cell lines
Anti-inflammatoryDecreased inflammation markers
Enzyme inhibitionInhibition of butyrylcholinesterase

Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

The synthesis of [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid has been documented in several studies. The compound can be synthesized through a multi-step process involving the reaction of specific precursors under controlled conditions. For instance, a study demonstrated the synthesis of various pyridazinone derivatives, including this compound, which were evaluated for biological activity against cancer cell lines such as HCT116 (colon carcinoma) .

Anticancer Properties

One of the most significant applications of this compound is its potential as an anticancer agent. Research has indicated that derivatives of pyridazinone exhibit anti-proliferative effects on various cancer cell lines. In particular, compounds similar to this compound have shown promising results in inhibiting the growth of colon cancer cells .

Anti-inflammatory Activity

In addition to its anticancer properties, there is emerging evidence suggesting that this compound may possess anti-inflammatory effects. The structural features that contribute to its biological activity could also play a role in modulating inflammatory pathways, although more research is needed to elucidate these effects comprehensively.

The ongoing research into this compound presents numerous opportunities for further exploration:

  • Optimization of Synthesis : Developing more efficient synthetic routes could enhance yield and purity.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy in vivo.
  • Mechanistic Studies : Investigating the detailed mechanisms behind its biological activities could lead to the development of more targeted therapies.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations on the Pyridazinone Core

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents (Position 3) Functional Group (Position 1) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2-fluoro-4-methoxyphenyl Acetic acid C₁₃H₁₁FN₂O₄ 280.24 Balanced lipophilicity/polarity
5b () (4-nitrobenzyl)oxy Benzenesulfonamide C₁₇H₁₄N₄O₆S 426.08 Nitro group enhances reactivity
7a () 4-(methylthio)benzyl Acetic acid C₁₄H₁₄N₂O₃S 290.07 Methylthio improves hydrophobicity
2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]-N-(pyridin-2-yl)acetamide () 4-fluorophenyl Acetamide (N-pyridin-2-yl) C₁₇H₁₄FN₃O₂ 319.11 Acetamide group for hydrogen bonding
2-(4-Methoxy-3-(4-methoxyphenyl)-6-oxopyridazin-1-yl)acetic acid () 4-methoxyphenyl Acetic acid C₁₅H₁₄N₂O₅ 302.28 Dual methoxy groups increase electron density
Key Observations :
  • Electron-Withdrawing vs.
  • Functional Group Impact : The acetic acid moiety in the target and 7a improves aqueous solubility, whereas acetamide derivatives () may enhance blood-brain barrier penetration due to reduced polarity .
Key Observations :
  • The target compound’s synthesis likely parallels methods in and , utilizing alkylation and hydrolysis steps.
  • High purity (95%) suggests optimized purification protocols, whereas analogs like 8a () show lower yields (10%) due to challenging amidation reactions .

Pharmacological and Physicochemical Properties

Key Observations :
  • The target’s lower LogP (1.8) compared to acetamide derivatives (2.9) reflects its balance between lipophilicity and polarity, favoring oral bioavailability.

Métodos De Preparación

Step 1: Formation of 6-Substituted-3(2H)-pyridazinone Derivatives

  • Method: Heating glyoxalic acid with appropriate acetophenone derivatives in an oil bath at 100–105°C for 2 hours.
  • Reaction Conditions: Reflux in an oil bath, followed by cooling to precipitate the pyridazinone derivatives.
  • Outcome: Formation of the 6-substituted pyridazinone core, which serves as the scaffold for further modifications.

Step 2: Introduction of the 2-Fluoro-4-methoxyphenyl Group

  • Method: Alkylation of the pyridazinone core with a suitable electrophilic aromatic compound, typically via nucleophilic substitution.
  • Reagents: Use of halogenated derivatives such as ethyl bromoacetate or similar alkylating agents, with potassium carbonate as a base in acetone.
  • Reaction Conditions: Reflux for 12 hours, followed by filtration and purification.

Functionalization to Introduce the Acetic Acid Moiety

Step 3: Esterification

  • Method: Alkylation of the pyridazinone derivative with ethyl bromoacetate or ethyl bromopropionate.
  • Reagents: Ethyl bromoacetate or ethyl bromopropionate, potassium carbonate, in acetone.
  • Reaction Conditions: Reflux for 12 hours, then filtration and recrystallization to obtain ester intermediates.

Step 4: Hydrolysis to the Acid

  • Method: Hydrolysis of the ester groups using hydrochloric acid.
  • Reagents: 37% hydrochloric acid, refluxed with the ester intermediates for 1 hour.
  • Outcome: Conversion of esters to the free acetic acid derivative, yielding the target compound.

Purification and Characterization

  • The final product is purified by recrystallization from suitable solvents such as ethanol or methanol.
  • Characterization involves IR, NMR, and mass spectrometry to confirm structure and purity.

Data Table: Summary of Key Preparation Steps

Step Reagents Conditions Product Purpose
1 Glyoxalic acid + Acetophenone derivative 100–105°C, 2h 6-Substituted pyridazinone Core scaffold formation
2 Alkylating agent (e.g., ethyl bromoacetate) Reflux, 12h Pyridazinone with side chain Functionalization at specific position
3 Hydrochloric acid Reflux, 1h Acid derivative Conversion to acetic acid form

Research Findings and Notes

  • The synthesis of pyridazinone derivatives is well-documented, with key modifications at the 6-position and the introduction of various substituents to modulate biological activity.
  • The use of reflux in acetic acid and acetone as solvents is common, providing optimal conditions for heterocyclic ring formation and alkylation reactions.
  • Hydrolysis steps are critical for converting ester intermediates into the desired acetic acid derivatives, with reaction times carefully optimized to prevent over-hydrolysis or degradation.
  • Purification by recrystallization ensures high purity necessary for subsequent biological evaluations.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid?

  • Methodology :

  • Core pyridazinone formation : Start with cyclocondensation of appropriate dihydrazides or diketones to form the pyridazinone ring.
  • Substituent introduction : Introduce the 2-fluoro-4-methoxyphenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, depending on halogen availability .
  • Acetic acid side chain attachment : Use alkylation with ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in refluxing methanol), followed by hydrolysis with NaOH/HCl to yield the carboxylic acid .
  • Optimization : Monitor reaction progress via TLC and purify intermediates via column chromatography. Final purity (>95%) can be confirmed via HPLC .

Q. How is the compound characterized structurally?

  • Methodology :

  • 1H/13C NMR : Assign peaks for the pyridazinone ring (δ 6.5–8.5 ppm for aromatic protons), methoxy group (δ ~3.8 ppm), and acetic acid moiety (δ ~4.2 ppm for CH₂ and ~12.5 ppm for COOH) .
  • HRMS : Confirm molecular ion ([M+H]+) and fragmentation patterns.
  • Elemental analysis : Validate C, H, N, and S composition .
  • X-ray crystallography (if applicable): Resolve crystal structure to confirm regiochemistry and hydrogen bonding .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodology :

  • Enzyme inhibition assays : Test against kinases or phosphodiesterases (e.g., PDE4) using fluorogenic substrates .
  • Cellular viability assays : Use MTT or resazurin in cancer/immune cell lines to assess cytotoxicity (IC₅₀) .
  • Receptor binding studies : Radioligand displacement assays for GPCRs (e.g., formyl peptide receptors) .

Q. How is purity and stability assessed under laboratory conditions?

  • Methodology :

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients .
  • Stability testing : Store at room temperature (per ICH guidelines) and monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace fluorine with chlorine, vary methoxy position) and compare bioactivity .
  • Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with targets (e.g., PDE4 or FPR1) .
  • Pharmacophore modeling : Identify critical functional groups (e.g., pyridazinone carbonyl, acetic acid) using MOE or Discovery Studio .

Q. What strategies mitigate low yields during acetic acid side-chain attachment?

  • Methodology :

  • Optimize alkylation : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) or microwave-assisted synthesis to enhance reactivity .
  • Purification : Employ recrystallization (ethanol/water) or preparative HPLC to isolate the product from ester intermediates .

Q. How are contradictory bioactivity data resolved across studies?

  • Methodology :

  • Assay standardization : Replicate experiments using identical cell lines (e.g., THP-1 for inflammation studies) and buffer conditions .
  • Meta-analysis : Compare logP, solubility, and protein binding data to explain potency variations .

Q. What computational tools predict metabolic pathways and metabolite toxicity?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETlab to estimate CYP450 metabolism, highlighting potential hydroxylation or demethylation sites .
  • Metabolite identification : Simulate phase I/II metabolism with StarDrop or GLORYx .

Q. How is regioselectivity ensured during pyridazinone ring functionalization?

  • Methodology :

  • Directing groups : Introduce temporary protecting groups (e.g., Boc) to steer electrophilic substitution .
  • DFT calculations : Calculate Fukui indices to predict reactive sites on the pyridazinone ring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.